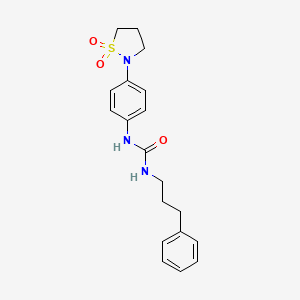
1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(3-phenylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(3-phenylpropyl)urea is a synthetic organic compound characterized by its unique chemical structure, which includes a urea moiety linked to a phenyl ring substituted with a dioxidoisothiazolidinyl group and a phenylpropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(3-phenylpropyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-(1,1-Dioxidoisothiazolidin-2-yl)aniline. This intermediate can be synthesized by reacting 4-nitroaniline with a suitable sulfonating agent, followed by reduction to form the corresponding amine. The final step involves the reaction of this intermediate with 3-phenylpropyl isocyanate under controlled conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can target the nitro or sulfone groups, leading to different amine or thiol derivatives.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitrating agents are often employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(3-phenylpropyl)urea has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(3-phenylpropyl)urea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dioxidoisothiazolidinyl group may play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects. Pathways involved could include inhibition of specific enzymes or interference with cellular signaling processes.
Comparison with Similar Compounds
- 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(2-phenylethyl)urea
- 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(4-phenylbutyl)urea
Uniqueness: Compared to similar compounds, 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(3-phenylpropyl)urea may exhibit unique properties due to the specific length and structure of the phenylpropyl chain. This can influence its binding affinity, solubility, and overall biological activity, making it a compound of particular interest in various research domains.
Properties
IUPAC Name |
1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c23-19(20-13-4-8-16-6-2-1-3-7-16)21-17-9-11-18(12-10-17)22-14-5-15-26(22,24)25/h1-3,6-7,9-12H,4-5,8,13-15H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAJSWRKZVQTBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-3-fluoro-N-{4-[4-(3-methylphenyl)piperazin-1-yl]butyl}pyridine-4-carboxamide](/img/structure/B2550833.png)
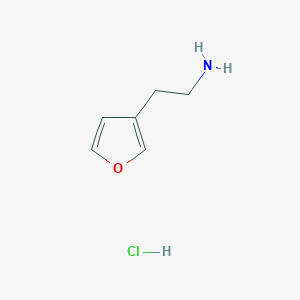
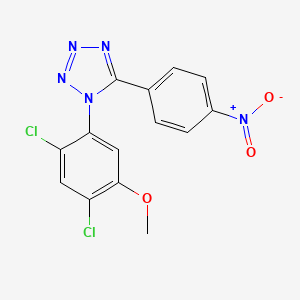
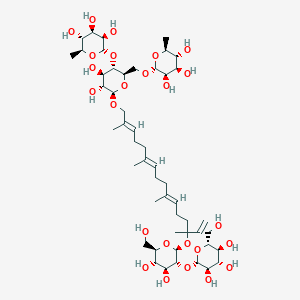
![8-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2550839.png)
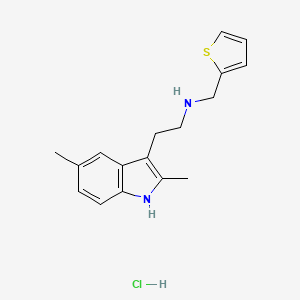
![3-chloro-2-[1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-3-yl)propyl]-5-(trifluoromethyl)pyridine](/img/structure/B2550843.png)
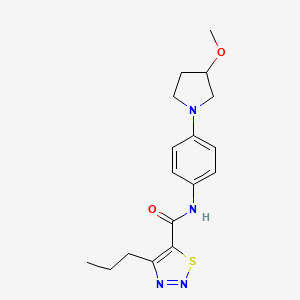
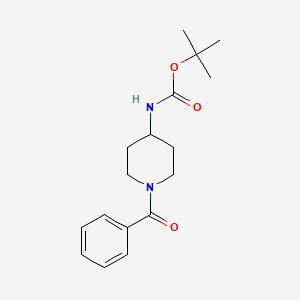
![5-Chloro-1-(3-methoxypropyl)-1h-benzo[d]imidazole](/img/structure/B2550848.png)

![2-(2-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2550851.png)
![3-[(4-CHLOROPHENYL)METHYL]-6,7-DIETHOXY-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B2550853.png)

